Pyridazin-3(2H)-one, 4-chloro-2-phenyl-5-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. This compound features a pyridazinone core with a chlorine atom at the 4-position, a phenyl group at the 2-position, and a propoxy group at the 5-position. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the pyridazinone ring.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new compounds with enhanced properties.
Mechanism of Action
The mechanism of action of Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive activity is attributed to its ability to inhibit phosphodiesterase (PDE) activity, leading to vasodilation and reduced blood pressure . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- can be compared with other pyridazinone derivatives, such as:
Pyridazin-3(2H)-one,4,5-dihydro-6-phenyl-: Known for its cardiovascular effects, including vasodilation and positive inotropic action.
Pyridazin-3(2H)-one,4,5-dihydro-6-(4-methoxyphenyl)-: Exhibits anti-inflammatory and analgesic properties.
Pyridazin-3(2H)-one,4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-:
The uniqueness of Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-propoxypyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-8-18-11-9-15-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
GHFDUYMAQDXCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.